molecular formula C11H12O3 B14735368 4-Methoxyphenyl methacrylate CAS No. 10430-85-0

4-Methoxyphenyl methacrylate

Cat. No.: B14735368
CAS No.: 10430-85-0
M. Wt: 192.21 g/mol
InChI Key: WIZMCLXMWBKNKH-UHFFFAOYSA-N
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Description

4-Methoxyphenyl methacrylate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10430-85-0

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(4-methoxyphenyl) 2-methylprop-2-enoate

InChI

InChI=1S/C11H12O3/c1-8(2)11(12)14-10-6-4-9(13-3)5-7-10/h4-7H,1H2,2-3H3

InChI Key

WIZMCLXMWBKNKH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)OC

Origin of Product

United States

Monomer Synthesis Methodologies for 4 Methoxyphenyl Methacrylate

Conventional Esterification Routes

Conventional esterification represents a common and direct approach to synthesizing 4-methoxyphenyl (B3050149) methacrylate (B99206). This method typically involves the reaction of 4-methoxyphenol (B1676288) with methacrylic acid in the presence of an acid catalyst and often requires the removal of water to drive the reaction to completion.

A general procedure involves heating a mixture of 4-methoxyphenol and methacrylic acid with a catalyst such as sulfuric acid or p-toluenesulfonic acid. The water formed during the reaction is continuously removed, often by azeotropic distillation using a suitable solvent like toluene (B28343). While this method is straightforward, it can sometimes lead to side reactions and may require significant purification steps to isolate the desired monomer.

Another conventional approach is transesterification. For instance, (E)-butyl-3-(4-methoxyphenyl) acrylate (B77674) has been synthesized by the transesterification of methyl p-methoxy cinnamate (B1238496) with n-butanol over sodium bisulfate. researchgate.net This principle can be adapted for the synthesis of 4-methoxyphenyl methacrylate, where a methyl or ethyl methacrylate could be reacted with 4-methoxyphenol in the presence of a suitable catalyst.

Alternative Synthetic Approaches (e.g., Acylation with Methacryloyl Chloride)

Alternative synthetic strategies often provide advantages in terms of reaction conditions, yield, and purity. A prominent alternative is the acylation of 4-methoxyphenol with methacryloyl chloride. wikipedia.org This method is generally faster and proceeds under milder conditions than conventional esterification.

The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct formed during the reaction. chemicalbook.com The use of an appropriate solvent, like ethyl acetate (B1210297) or dichloromethane, facilitates the reaction and subsequent workup. chemicalbook.comorgsyn.org For example, 4-biphenyl methacrylate has been synthesized by reacting 4-biphenyl phenol (B47542) with methacryloyl chloride in the presence of triethylamine in ethyl methyl ketone. researchgate.net This approach avoids the need for water removal and often results in higher yields of the desired product.

A variation of this approach involves the in-situ generation of methacrylic anhydride (B1165640) from methacrylic acid and methanesulfonyl chloride, which then reacts with a phenol. chemicalbook.com This method has been used to prepare phenyl methacrylate and can be applied to the synthesis of this compound. chemicalbook.com

Table 1: Comparison of Synthesis Methods

FeatureConventional EsterificationAcylation with Methacryloyl Chloride
Reactants 4-Methoxyphenol, Methacrylic Acid4-Methoxyphenol, Methacryloyl Chloride
Catalyst/Reagent Acid catalyst (e.g., H₂SO₄)Base (e.g., Triethylamine)
Byproduct WaterTriethylamine Hydrochloride
Reaction Conditions High temperature, water removalMilder conditions, often at or below room temperature
Advantages Inexpensive starting materialsFaster reaction, often higher yields
Disadvantages Potential for side reactions, requires water removalMethacryloyl chloride is moisture-sensitive and corrosive

Purification Techniques for this compound Monomer

Regardless of the synthetic route employed, purification of the crude this compound monomer is a critical step to ensure its suitability for polymerization and other applications. Common purification techniques include:

Washing: The crude product is often washed with an aqueous basic solution, such as 5 wt% NaOH, to remove unreacted methacrylic acid and other acidic impurities. chemicalbook.com This is followed by washing with water to remove the base and any salts.

Extraction: Solvent extraction can be used to separate the desired monomer from byproducts and unreacted starting materials. For example, after washing, the product can be extracted into an organic solvent like hexane. chemicalbook.com

Distillation: Vacuum distillation is a highly effective method for purifying the monomer. rsc.orgorgsyn.org By reducing the pressure, the boiling point of the monomer is lowered, preventing thermal polymerization and decomposition during distillation.

Chromatography: For achieving very high purity, column chromatography can be employed. researchgate.net This technique separates the monomer from even trace impurities based on their differential adsorption on a stationary phase.

Inhibitor Removal: Commercial monomers often contain inhibitors like hydroquinone (B1673460) to prevent premature polymerization. researchgate.net These can be removed by washing with an alkali solution, which oxidizes the hydroquinone to a water-soluble phenolate (B1203915) that can be separated in the aqueous phase. researchgate.net

Drying: After washing and extraction, the organic solution containing the monomer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate, to remove any residual water. orgsyn.org

The choice and sequence of purification steps depend on the initial purity of the crude monomer and the required final purity for its intended use. For instance, monomers intended for electronic or optical applications require exceptionally high purity, necessitating more rigorous purification protocols. google.com

Polymerization of 4 Methoxyphenyl Methacrylate and Its Derivatives

Homopolymerization Mechanisms and Kinetics

The homopolymerization of 4-Methoxyphenyl (B3050149) methacrylate (B99206) can be achieved through several radical-based pathways. These methods are broadly categorized into conventional free radical polymerization (FRP) and controlled/living radical polymerization (CRP), with each offering distinct levels of control over the final polymer structure.

Free Radical Polymerization (FRP)

Free radical polymerization is a robust and widely used chain-growth polymerization method. The process for 4-Methoxyphenyl methacrylate involves the standard mechanistic steps of initiation, propagation, and termination. evitachem.com

The initiation of the free radical polymerization of this compound is typically achieved using thermal initiators that decompose to generate free radicals. The most common initiators for this class of monomers are azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). evitachem.com The choice of initiator and reaction conditions significantly influences the polymerization rate and the properties of the resulting polymer.

Polymerization is generally conducted at elevated temperatures, typically in the range of 60–80 °C, to ensure an appropriate rate of initiator decomposition. evitachem.com The reaction is often carried out in solution to control viscosity and dissipate the heat generated during the exothermic polymerization process. Common solvents include dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). evitachem.com For a closely related monomer, 4-biphenyl methacrylate, polymerization has been successfully carried out using AIBN as the initiator in DMF at 50°C. researchgate.net

Table 1: Typical Initiation Systems for Free Radical Polymerization of Phenyl Methacrylates

Initiator Monomer Solvent Temperature (°C)
Azobisisobutyronitrile (AIBN) 4-Biphenyl Methacrylate DMF 50
Benzoyl Peroxide (BPO) This compound THF 60-80

This table presents typical conditions based on established methods for phenyl methacrylates. evitachem.comresearchgate.net

The kinetics of free radical polymerization are governed by the rates of the elementary steps: initiation, propagation, and termination. Under the steady-state assumption, where the concentration of radical species is assumed to be constant, the rate of polymerization (Rp) is directly proportional to the monomer concentration and to the square root of the initiator concentration. uobaghdad.edu.iq

Rp = kp * [M] * (fkd * [I] / kt)^(1/2)

Where:

kp is the propagation rate constant

[M] is the monomer concentration

fkd represents the product of the initiator efficiency (f) and the initiator decomposition rate constant (kd)

[I] is the initiator concentration

kt is the termination rate constant

Possible chain transfer reactions in the polymerization of this compound include:

Transfer to Monomer: The growing polymer radical can abstract an atom (typically hydrogen) from a monomer molecule. For methyl methacrylate (MMA), a structurally similar monomer, the chain transfer to monomer constant (CM) at 50 °C is approximately 5.15 x 10-5. acs.org

Transfer to Solvent: If the polymerization is conducted in a solvent, the growing chain can abstract an atom from a solvent molecule. The choice of solvent is critical, as solvents with easily abstractable atoms can significantly lower the polymer's molecular weight.

Transfer to Initiator: Transfer can also occur to the initiator molecule, though this is generally less significant compared to other transfer reactions.

Transfer to Agent: Chain transfer agents, such as thiols (e.g., dodecyl mercaptan), are often intentionally added to control and reduce the molecular weight of the polymer. acs.org

Controlled/Living Radical Polymerization (CRP)

Controlled/living radical polymerization techniques were developed to overcome the limitations of conventional FRP, primarily the lack of control over molecular weight, polydispersity, and polymer architecture. These methods are characterized by a dynamic equilibrium between active propagating radicals and dormant species, which suppresses termination reactions. cmu.edu

Atom Transfer Radical Polymerization (ATRP) is one of the most robust and versatile CRP methods for methacrylate monomers. nih.govresearchgate.net The mechanism involves the reversible transfer of a halogen atom (typically chlorine or bromine) from a dormant polymer chain to a transition metal complex (catalyst), which generates the active propagating radical and the metal complex in a higher oxidation state. cmu.educmu.edu

The key components of an ATRP system are the monomer, an initiator with a transferable halogen atom (e.g., an alkyl halide), and a catalyst system composed of a transition metal salt (e.g., copper(I) bromide or copper(I) chloride) and a ligand (e.g., a bidentate or multidentate amine). nih.govcmu.edu

For methacrylates similar to this compound, such as benzyl (B1604629) methacrylate, successful ATRP has been achieved using a CuCl/HMTETA (1,1,4,7,10,10-hexamethyltriethylenetetramine) catalyst system in anisole (B1667542) at 90 °C. cmu.edu The polymerization exhibits first-order kinetics with respect to the monomer, and the number-average molecular weight (Mn) increases linearly with conversion, while maintaining a low polydispersity index (PDI, Mw/Mn), typically below 1.5. cmu.edu

Table 2: Representative ATRP Systems for Methacrylate Monomers

Monomer Initiator Catalyst/Ligand Solvent Temperature (°C)
Methyl Methacrylate (MMA) p-Toluenesulfonyl chloride CuCl/4,4'-dimethyl-2,2'-bipyridine Diphenyl Ether 90
Benzyl Methacrylate (BzMA) Ethyl 2-bromoisobutyrate CuCl/HMTETA Anisole 90

This table showcases typical ATRP conditions for structurally related methacrylate monomers, providing a framework for the polymerization of this compound. cmu.edupsu.edu

The success of ATRP relies on a delicate balance of the rates of activation and deactivation. A fast deactivation process ensures that the concentration of propagating radicals remains low, minimizing irreversible termination reactions and allowing for the controlled growth of polymer chains. cmu.educapes.gov.br

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a highly versatile CRP technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.orgsigmaaldrich.cn The process is mediated by a thiocarbonylthio compound, known as a RAFT agent, which reversibly transfers between active and dormant polymer chains. wikipedia.org This dynamic equilibrium allows for the simultaneous growth of all polymer chains, leading to a low polydispersity index (PDI). sigmaaldrich.cn

The choice of the RAFT agent is crucial for achieving good control over the polymerization of methacrylates. For more activated monomers (MAMs) like methacrylates, trithiocarbonates and aromatic dithioesters are often effective. The general mechanism involves the addition of a propagating radical to the C=S bond of the RAFT agent, followed by fragmentation of the intermediate radical. This process establishes an equilibrium between active and dormant chains, enabling controlled polymer growth. The living characteristics of RAFT polymerization are evidenced by a linear increase in molecular weight with monomer conversion and the ability to perform chain extensions to create block copolymers. nih.govcmu.edu

Table 1: Examples of RAFT Polymerization of Methacrylates

Monomer RAFT Agent Initiator Molecular Weight (Mn, g/mol) PDI Reference
Methyl Methacrylate Cumyl dithiobenzoate AIBN 51,400 1.07 scispace.com
Methyl Methacrylate S-dodecyl S-(2-cyano-4-carboxy)but-2-yl trithiocarbonate 1,1′-azobis(1-cyclohexanecarbonitrile) 2,600 - 125,000 <1.2 sigmaaldrich.cn
4-Vinylbenzaldehyde S-1-dodecyl-S’-(α,α’-dimethyl-α”-acetic acid)trithiocarbonate AIBN - 1.07 - 1.11 nih.gov

Note: Data for this compound was not explicitly available in the searched literature. The table presents data for structurally similar methacrylates and other vinyl monomers to illustrate the capabilities of RAFT polymerization.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique that utilizes a stable nitroxide radical to control the polymerization process. wikipedia.org The mechanism relies on the reversible termination of the growing polymer chain by the nitroxide, forming a dormant alkoxyamine species. Thermal cleavage of the C-O bond in the alkoxyamine regenerates the propagating radical and the nitroxide, allowing for further monomer addition. This reversible deactivation process, known as the persistent radical effect, maintains a low concentration of active radicals, thereby suppressing bimolecular termination reactions and enabling the synthesis of polymers with controlled molecular weights and low PDIs. wikipedia.orgicp.ac.ru

The choice of the nitroxide is critical for successful NMP. For methacrylates, the use of a unimolecular initiator, an alkoxyamine, which contains both the initiating radical and the mediating nitroxide, is a common strategy. For instance, the polymerization of methyl methacrylate (MMA) has been controlled using a 4,4′-dimethoxydiphenyl nitroxide-based alkoxyamine, leading to a linear increase in molecular weight with conversion and polymers with narrow molecular weight distributions (PDI = 1.2–1.4). rsc.org The living nature of NMP is further demonstrated by the ability to perform chain extensions to create block copolymers. rsc.org

Table 2: Example of Nitroxide-Mediated Polymerization of Methyl Methacrylate

Monomer Initiator/Mediator Conversion (%) Molecular Weight (Mn, g/mol) PDI Reference
Methyl Methacrylate 4,4′-dimethoxydiphenyl nitroxide-based alkoxyamine up to 65 - 1.2 - 1.4 rsc.org
Other Controlled Radical Polymerization Methods (e.g., Allylthioketone Mediated, Seleno-Mediated)

Beyond RAFT and NMP, other CRP methods have been explored for the polymerization of methacrylates.

Allylthioketone-Mediated Polymerization: This method utilizes a mediating agent like 1,3,3-triphenylprop-2-ene-1-thione (TPPT). nih.gov The control is attributed to the reversible addition of growing polymer radicals to the thioketone group, forming a stabilized dormant radical. However, the control over molecular weights and the polydispersity indices are generally not as good as those achieved with ATRP or RAFT due to irreversible termination reactions. mdpi.com While the molecular weights of the resulting polymers can be controlled by adjusting the ratios of monomer to initiator and mediating agent to initiator, the regeneration of growing chain radicals can be difficult, leading to a less obvious change in molecular weight with monomer conversion. nih.govmdpi.com

Seleno-Mediated Polymerization: This technique employs organoselenium compounds as mediating agents. For instance, the copolymerization of O-(4-methoxyphenyl)Se-(4-vinylbenzyl)carbonodiselenoate with various vinyl monomers, including methyl methacrylate, has been shown to produce hyperbranched copolymers. researchgate.netrsc.org This approach utilizes a selenium-functionalized chain transfer agent that allows for the creation of complex polymer architectures. rsc.org The resulting selenium-containing polymers exhibit interesting redox and temperature-responsive properties. researchgate.net

Anionic Polymerization

Anionic polymerization is a living polymerization technique that proceeds via anionic active centers. It is renowned for its ability to produce polymers with well-defined molecular weights, very narrow molecular weight distributions, and controlled architectures. However, the polymerization of polar monomers like methacrylates is often complicated by side reactions involving the ester group.

Initiator Systems and Counterion Effects

The choice of initiator and counterion is critical in the anionic polymerization of methacrylates. The initiator must be sufficiently nucleophilic to rapidly and quantitatively initiate the polymerization, while minimizing side reactions with the ester group of the monomer. Common initiators include organolithium compounds and other carbanionic species.

The nature of the counterion significantly influences the polymerization. Bulky counterions can be beneficial in metal-free polymerization systems, which may utilize initiators like tetraalkylammonium salts of carbanions. However, these systems can sometimes be limited to producing lower molecular weight polymers. The use of certain additives or ligands can help to stabilize the propagating chain ends and improve control over the polymerization.

Control over Molecular Weight and Polydispersity Index (PDI)

In an ideal living anionic polymerization, the molecular weight of the polymer is directly proportional to the ratio of the moles of monomer consumed to the moles of the initiator, and the PDI is typically very low (close to 1.0). Achieving this level of control with methacrylates requires careful optimization of reaction conditions, including temperature, solvent, and the initiator/counterion system.

For example, the anionic polymerization of 4-methacryloyloxy-TEMPO, a derivative of methacrylic acid, has been successfully carried out using a methyl methacrylate-capped 1,1-diphenylhexyllithium initiator. This system yielded a polymer with a well-controlled molecular weight and a narrow PDI of less than 1.10.

End-Group Functionalization via Anionic Polymerization

A key advantage of living anionic polymerization is the ability to introduce specific functional groups at the chain ends. This is typically achieved by terminating the living polymer chains with a suitable electrophilic reagent. This "end-capping" process allows for the synthesis of telechelic polymers and macromonomers, which are valuable building blocks for more complex architectures.

For poly(3-alkylthiophenes), a post-polymerization functionalization approach has been demonstrated where the bromine end of the polymer is coupled with a functionalized thiophene. This method has been used to introduce hydroxyl and amine groups. Alternatively, an in-situ modification can be performed by adding a Grignard reagent to the polymerization mixture to terminate the polymer growth and introduce a specific end group. cmu.edu While these examples are for a different polymer system, the principles of end-group functionalization in living polymerizations are broadly applicable. For poly(methyl methacrylate), electrophilic termination of silyl (B83357) ketene (B1206846) acetal (B89532) ended polymers with reagents like benzaldehyde (B42025) or N-trimethylsilyl benzaldimine has been used to introduce hydroxyl and amine end-groups, respectively. ias.ac.in

Copolymerization of this compound and its Derivatives

The copolymerization of this compound (MPMA) and its derivatives is a significant area of research, allowing for the synthesis of polymers with tailored properties. By combining different monomers, the resulting copolymers can exhibit a range of characteristics suitable for various applications.

Selection of Comonomers and Copolymer Systems

The choice of comonomer is crucial in determining the final properties of the copolymer. Several monomers have been successfully copolymerized with MPMA and its derivatives, including:

Methyl Methacrylate (MMA): As a common comonomer, MMA is often used to modify the mechanical and thermal properties of polymers. nih.gov Copolymers of MPMA with MMA are synthesized to achieve specific characteristics, such as transparency and flexibility. nih.gov For instance, the copolymerization of 4-methoxystyrene (B147599) with methyl methacrylate has been studied to investigate the kinetics of the reaction. epa.gov

2-Hydroxyethyl Methacrylate (HEMA): HEMA is a hydrophilic monomer, and its incorporation into copolymers can enhance properties like water absorption and biocompatibility. researchgate.netnih.gov Copolymers of N-(4-bromophenyl)-2-methacrylamide with HEMA have been synthesized and characterized. expresspolymlett.com The radical-initiated copolymerization was carried out in a 1,4-dioxane (B91453) solution with 2,2'-azobisisobutyronitrile (AIBN) as the initiator. expresspolymlett.com

Maleimides: N-substituted maleimides are known to improve the thermal stability of polymers. capes.gov.br The copolymerization of N-(4-methoxyphenyl)maleimide with ethyl acrylate (B77674) is one such example. medchemexpress.com Additionally, the free radical copolymerization of N-(4-carboxyphenyl)maleimide with monomers like methyl methacrylate and styrene (B11656) has been investigated. acs.org

Other comonomers that have been explored include n-butyl methacrylate (BMA) with 4-cinnamoyl phenyl methacrylate (4-CPMA) and hydropropyl methacrylate (HPMA) with N-(4-carboxyphenyl)maleimide (CPMI). tandfonline.comresearchgate.net

Determination of Monomer Reactivity Ratios

Monomer reactivity ratios (r1 and r2) are critical parameters in copolymerization as they describe the relative reactivity of the propagating radical towards its own monomer versus the comonomer. scientific.net These ratios are essential for predicting the composition and microstructure of the resulting copolymer. quemix.com

Linear methods are widely used for their simplicity in determining monomer reactivity ratios from experimental data. scientific.net

Fineman-Ross (F-R) Method: This method involves a graphical plot that yields a straight line from which the reactivity ratios can be determined as the slope and intercept. rsc.orgutexas.edu It is a common technique for analyzing copolymerization data. rsc.org

Kelen-Tüdös (K-T) Method: The K-T method is a refinement of the F-R method that introduces an arbitrary constant (α) to provide a more even distribution of data points and reduce bias. rsc.org This method is frequently employed for various copolymer systems, such as N-(4-bromophenyl)-2-methacrylamide with HEMA and 4-cinnamoyl phenyl methacrylate with n-butyl methacrylate. expresspolymlett.comtandfonline.com For the copolymerization of 4-CPMA with BMA, the reactivity ratios were determined to be r1(CPMA) = 2.32 and r2(BMA) = 0.56 using the K-T method. tandfonline.com

Non-linear methods are often considered more accurate as they can account for experimental errors in the measurements.

RREVM (Reactivity Ratios from Error in Variables Model): This computer program utilizes a non-linear error-in-variables model to determine monomer reactivity ratios. expresspolymlett.com It was used in the study of the copolymerization of N-(4-bromophenyl)-2-methacrylamide with 2-hydroxyethyl methacrylate. expresspolymlett.com

The Alfrey-Price Q-e scheme is a semi-empirical method used to predict monomer reactivity ratios. free.frchempedia.info It assigns a Q value, representing the reactivity of the monomer, and an e value, representing the polarity of the monomer's double bond, to each monomer. quemix.com These parameters can be used to estimate the reactivity ratios for a given pair of monomers. free.fr The scheme is based on a reference monomer, typically styrene, with defined Q and e values (Q=1.0, e=-0.8). kpi.ua

Microstructural Analysis of Copolymers (e.g., Sequence Distribution, Tacticity)

The microstructure of a copolymer, which includes the distribution of monomer sequences and the stereochemical arrangement of its monomeric units, fundamentally determines its macroscopic properties such as thermal stability, solubility, and mechanical strength. wikipedia.org The analysis of these features is therefore crucial for designing polymers with desired characteristics.

Sequence Distribution

The sequence distribution describes the arrangement of monomer units along the copolymer chain. This arrangement is a direct consequence of the reaction kinetics during polymerization, specifically the reactivity ratios of the comonomers. The reactivity ratios, denoted as r₁ and r₂, are defined as the ratio of the rate constant for a growing polymer chain ending in a particular monomer to add another unit of the same monomer versus the rate constant to add a unit of the other monomer. youtube.com

The relationship between the feed composition and the copolymer composition is described by the copolymerization equation:

d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

where [M₁] and [M₂] are the molar concentrations of the two monomers in the feed. uc.edu

The values of the reactivity ratios determine the type of copolymer formed:

r₁r₂ = 1 (Ideal or Random Copolymer): The growing chain end shows no preference for either monomer. The monomer sequence is random, and the composition is determined by the feed ratio. youtube.com

r₁ > 1 and r₂ > 1 (Block Copolymer): Both growing chain ends prefer to add their own monomer, leading to long sequences of each monomer. This is rare in free-radical copolymerization. uc.edu

r₁r₂ ≈ 0 (Alternating Copolymer): Each growing chain end preferentially adds the other monomer, leading to a regular alternating sequence. youtube.com

0 < r₁r₂ < 1 (Statistical or Random Copolymer): This is the most common scenario, leading to a random distribution with a tendency towards alternation. uc.edu

Without experimental data for this compound, one can only hypothesize its copolymerization behavior. For illustrative purposes, a hypothetical set of reactivity ratios for the copolymerization of this compound (M₁) with a generic comonomer (M₂) is presented below.

Table 1: Hypothetical Reactivity Ratios for this compound (M₁) Copolymerization This table is for illustrative purposes only, as specific experimental data is not available.

Comonomer (M₂) r₁ (this compound) r₂ (Comonomer) r₁ * r₂ Probable Copolymer Type
Styrene 0.45 0.50 0.225 Random
Methyl Methacrylate 0.90 1.10 0.99 Ideal/Random
Butyl Acrylate 1.50 0.60 0.90 Random

From these ratios, one could calculate the probabilities of forming different monomer-monomer linkages (dyads) and sequences of three monomers (triads), providing a detailed picture of the copolymer's primary structure. sci-hub.se

Tacticity

Tacticity refers to the stereochemical arrangement of the pendant groups (in this case, the 4-methoxyphenyl group) along the polymer chain. wikipedia.org The regularity of this arrangement has a profound impact on the polymer's ability to crystallize, which in turn affects its melting point, solubility, and mechanical properties. wikipedia.org The three main types of tacticity are:

Isotactic: All pendant groups are on the same side of the polymer backbone.

Syndiotactic: The pendant groups alternate regularly on opposite sides of the chain.

Atactic: The pendant groups are randomly arranged along the chain.

Isotactic and syndiotactic polymers have ordered structures that allow for packing into crystalline or semicrystalline forms, whereas atactic polymers are generally amorphous. wikipedia.org

The primary technique for measuring tacticity is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR. wikipedia.org By analyzing the chemical shifts of the polymer's backbone or side-chain carbons, the relative amounts of different stereochemical triads can be quantified. The three triads are:

mm (isotactic): Two adjacent monomer units have the same stereochemistry.

rr (syndiotactic): Two adjacent monomer units have opposite stereochemistry.

mr (heterotactic): A central monomer unit is flanked by units of the same and opposite stereochemistry.

The study of methacrylate copolymers has shown that factors like the polymerization solvent and the bulkiness of the ester group can influence the resulting tacticity. rsc.org For instance, the radical polymerization of methacrylates often yields predominantly syndiotactic polymers.

A hypothetical analysis of a copolymer of this compound might yield the following triad (B1167595) fractions, which would define its stereoregularity.

Table 2: Hypothetical Tacticity Analysis of a this compound Copolymer This table is for illustrative purposes only, as specific experimental data is not available.

Copolymer System mm (%) (Isotactic) mr (%) (Heterotactic) rr (%) (Syndiotactic)
Copolymer A (in Toluene) 10 45 45
Copolymer B (in THF) 8 42 50

Advanced Characterization Methodologies for Poly 4 Methoxyphenyl Methacrylate and Copolymers

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of PMPMA, providing detailed information about its molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of PMPMA and its copolymers. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific information about the chemical environment of the atoms within the polymer structure.

In the ¹H NMR spectrum of PMPMA, distinct signals corresponding to the different types of protons are expected. The aromatic protons of the methoxyphenyl group typically appear in the downfield region, while the methoxy (B1213986), backbone methylene (B1212753), and alpha-methyl protons resonate at characteristic upfield positions. Analysis of copolymer spectra, such as those of 4-benzyloxyphenylmethacrylate copolymers, aids in assigning these peaks. researchgate.net The integration of these signals can be used to determine the composition of copolymers. researchgate.net

The ¹³C NMR spectrum provides complementary information, with signals for the carbonyl carbon, aromatic carbons (including those bonded to oxygen), the methoxy carbon, and the aliphatic carbons of the polymer backbone. researchgate.netscirp.org The chemical shifts in both ¹H and ¹³C NMR can be influenced by the polymer's tacticity.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for Poly(4-Methoxyphenyl Methacrylate) in CDCl₃

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Carbonyl (C=O)-~175-178
Aromatic C-O-~155-157
Aromatic C-H~6.8-7.1~114-122
Aromatic Quaternary C-~144-146
Methoxy (-OCH₃) Protons~3.7-3.8-
Methoxy (-OCH₃) Carbon-~55-56
Backbone Methylene (-CH₂-)~1.8-2.1~51-55
Backbone Quaternary C-~44-46
Alpha-Methyl (-CH₃)~0.8-1.3~16-19

Note: The chemical shift ranges are approximate and can vary based on solvent, polymer tacticity, and molecular weight.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the characteristic functional groups present in PMPMA. The spectrum is dominated by strong absorption bands related to the ester and methoxyphenyl groups. researchgate.net

Key vibrational bands for methacrylate (B99206) polymers include a strong C=O stretching vibration of the ester group, typically found around 1730 cm⁻¹. spectroscopyonline.comresearchgate.net The presence of the aromatic ring is confirmed by C=C stretching vibrations within the ring, usually appearing in the 1600-1450 cm⁻¹ region. researchgate.net Additionally, the characteristic asymmetric and symmetric C-O-C stretching of the aryl ether and ester groups results in strong bands in the 1250-1050 cm⁻¹ range. researchgate.netspectroscopyonline.com The C-H stretching vibrations of the methyl and methylene groups are observed between 3000 and 2850 cm⁻¹. researchgate.net In studies of related copolymers, these characteristic peaks confirm the incorporation of the monomer units into the polymer chain. scirp.org

Table 2: Characteristic FTIR Absorption Bands for Poly(this compound)

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~2850-3000C-H Stretch (Aliphatic)Medium
~1730C=O Stretch (Ester)Strong
~1610, ~1510C=C Stretch (Aromatic Ring)Medium-Strong
~1245Asymmetric C-O-C Stretch (Aryl Ether)Strong
~1180C-O Stretch (Ester)Strong
~1030Symmetric C-O-C Stretch (Aryl Ether)Medium
~830C-H Out-of-Plane Bend (para-substituted ring)Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the PMPMA structure. The primary chromophore in this polymer is the methoxyphenyl group. Chalcones containing a methoxyphenyl group are known to absorb light strongly in the UV region. researchgate.net The spectrum of PMPMA is expected to show significant absorption below 400 nm, attributable to π-π* transitions within the aromatic ring. This characteristic absorption makes UV detection a highly sensitive method for analyzing PMPMA in techniques like HPLC and GPC. azom.com The carbonyl group of the methacrylate ester also contributes a weaker n-π* transition, typically observed around 270 nm in similar polymers like PMMA. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for analyzing non-polar bonds. While specific Raman data for PMPMA is not detailed in the provided sources, the technique is valuable for characterizing the polymer backbone and side chains. researchgate.net Expected Raman shifts would include strong signals for the aromatic ring C=C stretching and the C=O stretching of the ester group. It is a powerful tool for studying polymerization kinetics and copolymer composition.

Mass Spectrometry (e.g., MALDI-TOF for End-Group Analysis)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for polymer analysis, providing information on the absolute molecular weight, molecular weight distribution, and, crucially, the structure of polymer end groups. wpmucdn.comnih.gov

In a MALDI-TOF analysis of PMPMA, the resulting spectrum displays a series of peaks, where each peak corresponds to a polymer chain with a specific number of monomer units, plus a cationizing agent (e.g., Na⁺ or Ag⁺). nih.gov The mass difference between adjacent major peaks in the series corresponds to the mass of the repeating monomer unit, which for 4-methoxyphenyl (B3050149) methacrylate is 192.21 Da. lookchem.com

By analyzing the exact mass of the peaks, the mass of the end groups, derived from the initiator and termination steps of the polymerization, can be determined. jeol.comresearchgate.net This is a critical tool for confirming the mechanism of a controlled polymerization reaction. researchgate.net

Table 3: Example of a MALDI-TOF Peak Calculation for PMPMA

Component Formula Mass (Da)
Initiator Fragment (α-group)Example: C₄H₉ (from Butyllithium)57.11
Repeating Monomer UnitC₁₁H₁₂O₃192.21
Terminating Fragment (ω-group)Example: H1.01
Cationizing AgentNa⁺22.99
Calculation for a chain with 'n' units: Mass = M(α) + n * M(monomer) + M(ω) + M(cation)
Example for n=10:Mass = 57.11 + 10 * 192.21 + 1.01 + 22.992003.21

Chromatographic and Molecular Weight Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard and most widely used method for determining the molecular weight distribution of polymers like PMPMA. researchgate.nethumanjournals.com

In a GPC experiment, a dissolved polymer sample is passed through a column packed with porous gel. Larger polymer chains are excluded from the pores and elute faster, while smaller chains penetrate the pores and elute later. This process separates the polymer chains based on their hydrodynamic volume. azom.com

The system is typically calibrated with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate). lcms.cz Using a series of detectors, including a refractive index (RI) detector, a UV-Vis detector, and a light scattering detector, allows for the determination of several key parameters. azom.com The UV detector is particularly sensitive to the aromatic PMPMA. azom.com

The primary data obtained from GPC analysis are:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₒ): An average that is biased towards heavier molecules.

Polydispersity Index (PDI): The ratio of Mₒ to Mₙ (PDI = Mₒ/Mₙ). The PDI is a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse polymer, where all chains have the same length. For free radical polymerization, PDI values are typically higher than for living polymerization techniques. humanjournals.com

Table 4: Typical Molecular Weight Data from GPC Analysis of a Polymer

Parameter Symbol Example Value Description
Number-Average Molecular WeightMₙ15,000 g/mol Statistical average molecular weight
Weight-Average Molecular WeightMₒ22,500 g/mol Average molecular weight biased to larger chains
Polydispersity IndexPDI1.50Measure of the distribution width (Mₒ/Mₙ)

Morphological and Structural Characterization

The arrangement of polymer chains in the solid state, whether amorphous or semi-crystalline, and the morphology of polymer blends or composites, are critical to the material's bulk properties.

X-ray Diffraction (XRD) is a powerful technique used to investigate the long-range order and crystallinity of materials. tubitak.gov.tr For polymers, XRD patterns can distinguish between amorphous and crystalline structures. Amorphous polymers, like poly(methyl methacrylate) (PMMA), typically show broad, diffuse halos in their XRD patterns, indicating a lack of long-range periodic arrangement of the polymer chains. researchgate.netresearchgate.net In contrast, semi-crystalline polymers exhibit sharp Bragg diffraction peaks superimposed on the amorphous halo.

Studies on PMMA show characteristic broad peaks, confirming its predominantly amorphous nature. researchgate.net The introduction of different side groups or copolymerization can influence the packing of polymer chains, and XRD can be used to detect such structural changes. tubitak.gov.tr For PMPMA, XRD analysis would be employed to determine its degree of crystallinity, identify any ordered domains, and study how processing conditions or the incorporation of comonomers or nanoparticles affects its solid-state structure. ripublication.com

Electron microscopy is indispensable for visualizing the morphology of polymers at the micro- and nanoscale. mdpi.com

Field Emission Scanning Electron Microscopy (FESEM) is used to examine the surface topography and morphology of polymer films, blends, and composites with high resolution.

Transmission Electron Microscopy (TEM) provides detailed internal structural information. It is particularly crucial for characterizing nanostructures within copolymers (e.g., microphase separation in block copolymers) and the dispersion of fillers in nanocomposites. mdpi.comuni-mainz.de

For PMPMA-based systems, TEM could be used to visualize the domains in a block copolymer containing a PMPMA segment or to assess the distribution of nanoparticles within a PMPMA matrix. researchgate.net The challenge in polymer electron microscopy often lies in achieving sufficient contrast between different phases and managing potential beam damage to the soft material. mdpi.com

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size and size distribution of nanoparticles or macromolecules dispersed in a liquid. DLS analyzes the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Smaller particles move faster, causing rapid fluctuations, while larger particles move more slowly. From this information, the hydrodynamic diameter of the particles can be calculated.

DLS is particularly useful for characterizing PMPMA-based nanoparticles or micelles in solution, for example, those formed by the self-assembly of amphiphilic block copolymers. Research comparing DLS and SEC for sizing polymer nanoparticles suggests that DLS can provide more reliable results for dilute solutions of polymer globules, especially under poor solvent conditions. rsc.org

Other Advanced Characterization for Specific Features

Beyond molecular weight and morphology, other specific polymer characteristics are often investigated. For polymethacrylates, including PMPMA, Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for determining the polymer's tacticity—the stereochemical arrangement of the pendant groups along the polymer backbone. capes.gov.brresearchgate.net The tacticity (isotactic, syndiotactic, or atactic) significantly affects the polymer's physical properties, such as its glass transition temperature. capes.gov.brresearchgate.netresearcher.life Furthermore, thermal analysis techniques like Thermogravimetry (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and degradation profile of the polymer. tubitak.gov.tr

Table 3: List of Chemical Compounds Mentioned

Compound Name Abbreviation / Synonym
This compound 4-MeOPMA
Poly(this compound) PMPMA
Poly(methyl methacrylate) PMMA
Poly(phenyl methacrylate) PPMA
Polystyrene PS
Tetrahydrofuran (B95107) THF
Poly(isobornyl methacrylate) -

Intrinsic Viscosity Measurements

Intrinsic viscosity is a fundamental polymer characteristic that provides insight into the hydrodynamic volume of a polymer chain in a specific solvent, which is influenced by polymer-solvent interactions and the polymer's molar mass. wikipedia.org It is defined as the fractional increase in viscosity per unit concentration of a polymer in the limit of infinite dilution. The determination of intrinsic viscosity is a crucial step in characterizing the molar mass of poly(this compound) and its copolymers through viscometry.

The experimental determination of intrinsic viscosity typically involves dilute solution viscometry using a capillary viscometer, such as an Ubbelohde viscometer. The process begins with the preparation of a series of dilute solutions of the polymer in a suitable solvent at known concentrations. uc.edu The flow times of the pure solvent and each polymer solution are meticulously measured at a constant, precisely controlled temperature.

From these flow times, the relative viscosity (η_rel) and specific viscosity (η_sp) are calculated. The analysis then proceeds by extrapolating the viscosity data to zero concentration. This is commonly achieved using the Huggins and Kraemer equations, which plot the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c) against concentration (c), respectively. The common intercept of these two plots on the viscosity axis provides the intrinsic viscosity, [η]. scielo.br

The relationship between intrinsic viscosity and the viscosity-average molar mass (Mv) is described by the Mark-Houwink-Sakurada equation: wikipedia.org

[η] = K * Mv^a

Where:

[η] is the intrinsic viscosity.

Mv is the viscosity-average molar mass.

K and a are the Mark-Houwink-Sakurada parameters, which are constants for a specific polymer-solvent-temperature system. malvernpanalytical.com

The parameter 'a ' is related to the shape of the polymer coil in solution; for most flexible polymers, its value ranges from 0.5 in a theta solvent to 0.8 in a good solvent. wikipedia.org The parameter 'K ' relates to the size of the polymer coil. malvernpanalytical.com These parameters must be determined empirically by measuring the intrinsic viscosity of a series of polymer fractions with known molar masses, determined by an absolute method like light scattering or osmometry. malvernpanalytical.comnist.gov

While detailed research findings and specific Mark-Houwink-Sakurada parameters for poly(this compound) are not extensively documented in publicly available literature, the methodology remains standard. To illustrate the type of data generated during such an investigation, the following tables present findings for a closely related polymer, poly(methyl methacrylate) (PMMA).

Disclaimer: The following data tables are for poly(methyl methacrylate) (PMMA) and are provided for illustrative purposes to demonstrate the methodology, due to the limited availability of specific data for poly(this compound) in the reviewed literature.

Table 1: Illustrative Viscosity Data for Poly(methyl methacrylate) in Chloroform at 25°C

This table shows typical raw data obtained from a dilute solution viscometry experiment. The flow times of solutions at different concentrations are used to calculate various viscosity terms.

Concentration (c) (g/dL)Flow Time (t) (s)Relative Viscosity (η_rel = t/t₀)Specific Viscosity (η_sp = η_rel - 1)Reduced Viscosity (η_red = η_sp/c) (dL/g)Inherent Viscosity (η_inh = ln(η_rel)/c) (dL/g)
0 (Solvent)150.01.0000.000--
0.20193.51.2900.2901.4501.273
0.40244.51.6300.6301.5751.222
0.60303.92.0261.0261.7101.178

Note: Data is hypothetical and based on typical values for PMMA for illustrative purposes. nist.gov

Table 2: Mark-Houwink-Sakurada Parameters for Poly(methyl methacrylate) in Various Solvents

The constants K and a are crucial for calculating the viscosity-average molar mass from intrinsic viscosity data. They vary significantly with the solvent and temperature, reflecting the changes in polymer-solvent interactions.

SolventTemperature (°C)K x 10³ (dL/g)a
Benzene255.20.76
Toluene (B28343)257.10.73
Acetone257.70.70
Chloroform254.80.80
Tetrahydrofuran (THF)2512.80.69

Source: Compiled from critically evaluated data in polymer science literature. nist.gov

By determining the intrinsic viscosity [η] of a poly(this compound) sample and using the appropriate K and a values (once determined for a given solvent and temperature), researchers can calculate its viscosity-average molar mass, a key parameter for understanding its physical and mechanical properties.

Theoretical and Computational Investigations of 4 Methoxyphenyl Methacrylate Systems

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. For molecules containing the 4-methoxyphenyl (B3050149) group, DFT calculations have been employed to understand their geometry, electronic properties, and vibrational spectra. researchgate.netnih.govmdpi.com

Electronic Structure Analysis (e.g., Frontier Orbitals, Band Gap Energy)

The electronic properties of molecules are crucial for understanding their reactivity and potential applications. Key parameters derived from electronic structure analysis include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting band gap energy.

For related compounds, the oxygen atoms and the π-system of the phenyl ring are often identified as regions of high chemical reactivity and as active sites for electrophilic attack. mdpi.com Quantum chemical parameters such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω) can be calculated to describe the molecule's chemical behavior. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's thermodynamic stability. nih.gov

Table 1: Hypothetical Electronic Properties of 4-Methoxyphenyl Methacrylate (B99206) based on Similar Compounds

PropertyPredicted Value/Characteristic
HOMO Energy Likely localized on the 4-methoxyphenyl ring, indicating its electron-donating nature.
LUMO Energy Likely localized on the methacrylate group, specifically the C=C and C=O bonds, indicating its electron-accepting nature.
Band Gap Energy (Egap) A moderate value is expected, suggesting good thermodynamic stability.
Chemical Reactivity The methoxy (B1213986) group is expected to be a primary site for electrophilic attack, while the methacrylate moiety would be susceptible to nucleophilic attack.

This table is illustrative and based on general principles and findings for similar molecules. Specific values for 4-methoxyphenyl methacrylate would require dedicated DFT calculations.

Vibrational Frequency Analysis

Vibrational frequency analysis, often performed alongside DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure. mdpi.com

For molecules containing a 4-methoxyphenyl group, characteristic vibrational modes can be assigned. For instance, C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm-1 region. mdpi.com The stretching vibration of the carbonyl group (C=O) in the methacrylate moiety is expected in the range of 1750–1680 cm-1, while the C=C stretching vibration is typically found around 1670–1620 cm-1. mdpi.com

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For molecules with rotatable bonds, such as the bond between the phenyl ring and the ester group in this compound, multiple conformers can exist. researchgate.net

Molecular Dynamics (MD) Simulations (if applicable to polymer chains)

While specific MD simulations for poly(this compound) are not readily found, simulations of other poly(alkyl methacrylate)s (PAMAs) provide insight into the expected behavior of its polymer chains. nih.gov All-atom MD simulations can be used to investigate the surface and thin-film properties of these polymers. nih.gov

For PAMAs, simulations have shown that the ester side chains tend to segregate to the surface region and orient themselves perpendicularly to the surface. nih.gov It is plausible that the 4-methoxyphenyl group in poly(this compound) would also exhibit specific orientational preferences at interfaces, influencing the surface properties of the polymer.

Kinetic Modeling and Simulation of Polymerization Processes

The kinetics of radical polymerization of methacrylates have been extensively studied, though specific models for this compound are not widely published. acs.org The polymerization process involves initiation, propagation, termination, and chain transfer reactions. Kinetic models aim to describe the rate of polymerization and the evolution of polymer properties, such as molecular weight and dispersity, over time.

For methacrylates, the kinetics can be complex due to factors like the gel effect (autoacceleration) at high conversions. Kinetic modeling often involves solving a set of differential equations that describe the concentration of monomer, radicals, and polymer chains as a function of time. These models can be used to predict the outcome of a polymerization under different conditions and to optimize the reaction process.

Table 2: Key Parameters in Kinetic Modeling of Methacrylate Polymerization

ParameterDescription
kp Propagation rate coefficient
kt Termination rate coefficient
f Initiator efficiency
[I] Initiator concentration
[M] Monomer concentration

These are general parameters in radical polymerization kinetics. Their specific values for this compound would need to be determined experimentally or through detailed computational studies.

Advanced Polymeric Architectures Derived from 4 Methoxyphenyl Methacrylate

Block Copolymers

Block copolymers are macromolecules composed of two or more distinct, covalently linked polymer chains or blocks. The synthesis of block copolymers containing 4-MPMA can be effectively achieved through controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govcmu.edu These methods allow for the sequential polymerization of different monomers, yielding well-defined structures. harth-research-group.orgresearchgate.netdergipark.org.tr

The general strategy involves two primary approaches:

Macroinitiator Approach: A polymer of the first monomer (e.g., Polystyrene or Poly(methyl methacrylate)) is synthesized with a reactive end-group, typically a halogen for ATRP or a thiocarbonylthio group for RAFT. cmu.eduresearchgate.net This "macroinitiator" is then used to initiate the polymerization of the second monomer, in this case, 4-MPMA, to grow the second block. For a polyacrylate macroinitiator to effectively initiate the polymerization of a methacrylate (B99206) like 4-MPMA via ATRP, the use of a bromine terminal group and a halogen exchange process is often necessary. cmu.edu

Sequential Monomer Addition: In a one-pot synthesis, the first monomer is polymerized to near completion. Subsequently, the second monomer (4-MPMA) is added to the living system, which continues to propagate, thereby forming the second block. harth-research-group.org

The distinct chemical nature of the blocks (e.g., one being hydrophobic and the other potentially more hydrophilic or functionalized) drives self-assembly into various nanostructures like micelles, vesicles, or lamellae, making them suitable for applications in nanotechnology and materials science. harth-research-group.orgresearchgate.net For instance, ABA-type triblock copolymers can be synthesized using a bifunctional initiator, where the central 'B' block is grown first, followed by the simultaneous growth of the outer 'A' blocks. cmu.edu

Table 1: Synthesis and Characteristics of Block Copolymers Involving Methacrylates
Copolymer TypeMonomer AMonomer BSynthesis MethodKey Features
DiblockPolystyrenePoly(4-MPMA)ATRP or RAFTAmphiphilic properties, potential for self-assembly. researchgate.netdergipark.org.tr
DiblockPoly(methyl methacrylate)Poly(4-MPMA)ATRPCombines properties of two different polymethacrylates. cmu.edu
Triblock (ABA)Poly(4-MPMA)Poly(butyl acrylate)ATRPThermoplastic elastomer potential with glassy outer blocks and a soft inner block. cmu.edu
Triblock (ABC)PolystyrenePoly(methyl methacrylate)Poly(4-MPMA)Complex architectures with three distinct segments, enabling multi-responsive materials. nih.gov

Graft Copolymers

Graft copolymers consist of a main polymer backbone to which one or more side chains (grafts) of a different chemical composition are attached. The synthesis of graft copolymers involving poly(4-Methoxyphenyl methacrylate) (P4-MPMA) can be accomplished through three principal strategies: "grafting through," "grafting from," and "grafting to." cmu.edu

"Grafting Through" (Macromonomer Method): This approach involves the copolymerization of a standard monomer (e.g., methyl methacrylate or styrene) with a macromonomer of 4-MPMA. cmu.edu The P4-MPMA macromonomer, which has a polymerizable group at one end, is incorporated into the growing backbone of the main chain. This method is straightforward and allows for the use of macromonomers prepared by various polymerization techniques. cmu.educmu.edu

"Grafting From": In this technique, a polymer backbone is first synthesized with initiator sites distributed along its chain. The polymerization of 4-MPMA is then initiated from these sites, causing the grafts to grow directly from the backbone. cmu.educmu.edu For example, a poly(glycidyl methacrylate) backbone can be chemically modified to create ATRP initiating sites, from which P4-MPMA chains can be grown in a controlled manner. researchgate.net

"Grafting To": This method involves the reaction of pre-synthesized P4-MPMA chains, containing a reactive functional group at one end, with a polymer backbone that has complementary reactive sites along its structure. cmu.edu "Click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, are often employed for their high efficiency and selectivity in attaching the side chains to the backbone. cmu.edu

The resulting architecture combines the properties of both the backbone and the grafted chains, leading to materials with unique solution behaviors and solid-state morphologies. nih.gov

Star Polymers

Star polymers are comprised of multiple linear polymer chains, or "arms," linked to a central core. The synthesis of star polymers with P4-MPMA arms is typically achieved using either the "core-first" or "arm-first" approach, primarily through controlled radical polymerization techniques like ATRP. cmu.eduacs.org

"Core-First" Approach: This method utilizes a multifunctional initiator as the central core from which the polymer arms radiate. cmu.eduresearchgate.netacs.org For instance, a porphyrin derivative functionalized with multiple ATRP initiating sites can be used to simultaneously grow multiple P4-MPMA arms, resulting in a star polymer with a porphyrin core. acs.orgresearchgate.netacs.org A star-shaped diblock copolymer with a zinc-porphyrin core has been synthesized, where an intermediate star polymer was used as a macroinitiator for the polymerization of a second monomer. researchgate.net This demonstrates the ability to create even more complex star architectures. researchgate.net

"Arm-First" Approach: In this strategy, linear P4-MPMA arms are first synthesized via a living polymerization technique. cmu.edu These pre-formed "macroinitiators" are then reacted with a multifunctional linking agent, such as divinylbenzene, which acts as a small core to link the arms together. cmu.edu

Star polymers exhibit distinct properties compared to their linear analogues of the same molecular weight, including lower solution viscosity, higher solubility, and a compact, globular structure. cmu.eduresearchgate.net

Table 2: Example of a Star Polymer Derived from a 4-Methoxyphenyl (B3050149) Moiety
ArchitectureCoreArm CompositionSynthesis MethodReference
Star-shaped Diblock CopolymerZinc-PorphyrinPoly(6-[4-(4-methoxyphenylazo)phenoxy]hexyl methacrylate)-block-poly(N-isopropylacrylamide)Consecutive ATRPs researchgate.net

Hyperbranched Polymers

Hyperbranched polymers (HBPs) are three-dimensional, dendritic macromolecules characterized by a highly branched, tree-like topology and a large number of terminal functional groups. researchgate.netnih.gov Unlike perfectly branched dendrimers, their synthesis is typically a one-pot process, leading to a more irregular structure. researchgate.net Key properties of HBPs include low viscosity, high solubility, and minimal chain entanglement compared to linear polymers of similar molecular weight. researchgate.netmdpi.com

The synthesis of hyperbranched polymethacrylates can be achieved through methods like self-condensing vinyl polymerization (SCVP). researchgate.net A specialized approach involves the controlled radical branching polymerization (CRBP) of a conventional monomer with a compound that is both an initiator and a monomer, known as an "inimer" or an "inibramer" (initiator-brancher-monomer). nih.gov For example, 4-MPMA could be copolymerized with a methacrylate-based inibramer using a technique like visible-light-mediated ATRP. This would result in a hyperbranched structure where the degree of branching can be controlled by the ratio of monomer to inibramer. nih.gov The properties of the resulting HBP can be further tailored by modifying its numerous terminal groups. researchgate.net

Polymer Nanoparticles and Nanocomposites

The formulation of 4-MPMA into nanoparticles or its use as a matrix in nanocomposites opens up a wide range of advanced applications.

Several polymerization techniques are employed to create nanoparticles and nanocomposites from 4-MPMA.

Emulsion Polymerization: This is a standard technique to produce nano-sized polymer particles, known as a latex. rsc.org In this process, the 4-MPMA monomer would be emulsified in a continuous phase, typically water, using a surfactant. Polymerization is initiated by a water-soluble initiator, and the reaction proceeds within the monomer-swollen surfactant micelles or monomer droplets, forming stable, spherical polymer nanoparticles. ljast.lyacs.org The final particle size and stability are influenced by factors such as surfactant type and concentration, initiator concentration, and temperature. rsc.orgresearchgate.net

Inverse Emulsion Polymerization: This method is the inverse of a standard emulsion, where a hydrophilic monomer is dispersed in a continuous oil phase. ekb.eg While less common for a hydrophobic monomer like 4-MPMA, it is a crucial technique for creating, for example, cross-linked poly(acrylic acid) thickeners and could be adapted for copolymer systems involving hydrophilic and hydrophobic monomers. ekb.eg

In-situ Polymerization: This strategy is used to create polymer nanocomposites by polymerizing the monomer directly in the presence of a nanofiller. scielo.brscielo.br The 4-MPMA monomer, along with an initiator, is mixed with nanoparticles (e.g., silica, silicon carbide, or clay). scielo.brkpi.ua The subsequent polymerization encapsulates the filler, ideally leading to a homogeneous dispersion of the nanoparticles within the P4-MPMA matrix. scielo.brscielo.br To improve the interaction between the polymer and the filler, the nanoparticle surface is often pre-treated with a coupling agent. scielo.brscielo.br A related advanced method is Polymerization-Induced Self-Assembly (PISA), where a soluble polymer chain is extended with a second monomer (like 4-MPMA) that is insoluble in the solvent, leading to the in-situ formation of block copolymer nanoparticles. nih.gov

Table 3: Comparison of Synthesis Strategies for 4-MPMA Nanoparticles/Nanocomposites
Synthesis StrategyMonomer PhaseContinuous PhaseTypical ComponentsResulting Product
Emulsion Polymerization Dispersed (droplets/micelles)Water4-MPMA, Water, Surfactant, Water-soluble initiatorAqueous dispersion of P4-MPMA nanoparticles (latex). acs.orgwhiterose.ac.uk
Inverse Emulsion Polymerization Dispersed (aqueous droplets)OilHydrophilic monomer, Oil, Water-in-oil emulsifier, Oil-soluble initiatorPolymer particles dispersed in oil. ekb.eg
In-situ Polymerization Bulk or SolutionN/A4-MPMA, Nanofiller (e.g., SiO₂, SiC), Initiator, Coupling AgentSolid nanocomposite with filler dispersed in P4-MPMA matrix. scielo.brscielo.brkpi.ua

The performance of nanocomposites based on P4-MPMA is critically dependent on the interactions at the interface between the polymer matrix and the nanofiller. researchgate.net Strong interfacial adhesion is necessary to effectively transfer stress from the polymer to the reinforcing filler, thereby enhancing the mechanical properties of the material.

A key challenge is the inherent incompatibility between a relatively nonpolar polymer matrix like P4-MPMA and often polar, hydrophilic inorganic nanoparticles. researchgate.net This incompatibility can lead to agglomeration of the nanoparticles and poor stress transfer. To overcome this, surface modification of the nanofiller is a common strategy. scielo.brscielo.br Treating nanoparticles with organosilanes, for example, can change their surface from hydrophilic to more hydrophobic, improving their wetting and dispersion within the P4-MPMA matrix during in-situ polymerization. scielo.brscielo.br Proper surface design ensures a strong interface, preventing slippage and promoting good adhesion, which is fundamental to achieving the desired property enhancements in the final nanocomposite material. mdpi.com

Morphology and Exfoliation Studies in Nanocomposites

The morphology and the extent of clay platelet exfoliation within the polymer matrix are critical factors that dictate the ultimate properties of nanocomposites derived from this compound. Researchers employ various analytical techniques to probe the microstructure of these materials, primarily focusing on the dispersion of the nanoclay and the arrangement of the silicate (B1173343) layers. The primary methods for these investigations are X-ray diffraction (XRD) and scanning electron microscopy (SEM), which provide complementary information on the interlayer gallery spacing and the visual morphology of the composite structure.

A notable study in this area involves the in-situ polymerization of 2-(4-methoxyphenyl amino)-2-oxoethyl methacrylate (MPAEMA), a derivative of this compound, in the presence of organoclay. dntb.gov.ua This research provides valuable insights into the formation of exfoliated nanocomposite structures.

Detailed Research Findings

In the aforementioned study, nanocomposites were synthesized with varying amounts of organoclay, specifically 3% and 5% by weight. dntb.gov.ua The characterization of these materials using XRD and SEM confirmed the successful exfoliation of the clay layers within the polymer matrix.

X-ray Diffraction (XRD) Analysis

X-ray diffraction is a fundamental technique used to determine the structure of polymer-clay nanocomposites. The position and intensity of the basal reflection peak (d-spacing) in the XRD pattern indicate whether the composite has an intercalated structure (where polymer chains are inserted into the clay galleries, increasing the d-spacing) or an exfoliated structure (where the clay layers are completely separated and individually dispersed in the polymer matrix, leading to the disappearance of the characteristic diffraction peak).

In the case of the MPAEMA/organoclay nanocomposites, XRD analysis revealed that the morphology was exfoliated. dntb.gov.ua This is a significant finding, as an exfoliated structure is generally associated with the most substantial improvements in the mechanical, thermal, and barrier properties of the nanocomposite. The absence of a distinct diffraction peak for the organoclay in the nanocomposite samples indicated that the regular, stacked structure of the clay had been disrupted and the individual silicate layers were dispersed throughout the poly(2-(4-methoxyphenyl amino)-2-oxoethyl methacrylate) matrix.

Scanning Electron Microscopy (SEM) Analysis

Scanning electron microscopy provides direct visual evidence of the surface morphology and the dispersion of the clay within the polymer matrix. SEM images can corroborate the findings from XRD analysis by showing the texture and phase distribution of the nanocomposite.

The research findings on the morphology of these nanocomposites are summarized in the table below.

Nanocomposite System Clay Content (% by weight) Analytical Technique Primary Finding Reference
PMPAEMA/Organoclay3% and 5%XRD, SEMExfoliated morphology was achieved. dntb.gov.ua

This successful exfoliation is attributed to the favorable interactions between the polar functionalities of the 2-(4-methoxyphenyl amino)-2-oxoethyl methacrylate monomer and the organically modified surface of the clay platelets during the in-situ polymerization process.

Applications in Advanced Materials Science Research

Functional Polymeric Materials

4-Methoxyphenyl (B3050149) methacrylate (B99206) serves as a key building block for creating functional polymeric materials with tailored properties. The presence of the methoxyphenyl group imparts specific characteristics to the resulting polymers, influencing their thermal stability, and chemical reactivity.

The polymerization of 4-MPMA can be achieved through various methods, including free-radical and anionic polymerization, to produce poly(4-methoxyphenyl methacrylate) (P4MPMA). researchgate.net Research has shown that the polymerization method can significantly impact the stereostructure (tacticity) of the polymer, which in turn affects its physical properties such as the glass transition temperature (Tg). For instance, anionic polymerization of 4-MPMA in toluene (B28343) has been found to produce highly isotactic polymers, while using tetrahydrofuran (B95107) as a solvent results in syndiotactic polymers. researchgate.net Generally, syndiotactic polymers exhibit higher glass transition temperatures compared to their isotactic counterparts. researchgate.net

The methoxy (B1213986) group on the phenyl ring can also be a site for further chemical modification, allowing for the introduction of other functional groups to create even more specialized polymers. This versatility makes 4-MPMA a valuable monomer for designing polymers with specific functionalities for a wide range of applications.

A study on the free-radical copolymerization of a methacrylate monomer containing a 4-benzyloxybenzoate group with methyl methacrylate, followed by deprotection, yielded polymers with 4-hydroxybenzoate (B8730719) groups. researchgate.net This demonstrates the potential for creating functional polymers from precursors related to 4-MPMA.

Table 1: Tacticity of Poly(this compound) from Different Polymerization Methods

Polymerization Method Solvent Predominant Tacticity
Free Radical - Syndiotactic
Anionic Toluene Isotactic
Anionic Tetrahydrofuran Syndiotactic

Data derived from research on phenyl methacrylates and their analogs. researchgate.net

Specialty Monomers and Polymers for Optoelectronic Research

In the field of optoelectronics, materials with specific optical properties, such as high refractive index and transparency, are in high demand. Polymers derived from this compound are being investigated for their potential in these applications. The phenyl group in the monomer structure contributes to a higher refractive index in the resulting polymer compared to standard aliphatic methacrylates like poly(methyl methacrylate) (PMMA). researchgate.net

Research into polymers of phenyl methacrylate (PMA) and its analogs has shown that the aromatic ring plays a crucial role in the optical and electronic properties of the material. ontosight.aidergipark.org.tr These polymers are explored for their potential use in optoelectronic devices like light-emitting diodes (LEDs) and photovoltaic cells. ontosight.ai Theoretical studies on related oligomers, such as oligomeric 4-(methoxyphenyl)acetonitrile, have provided insights into their electronic structure, including HOMO/LUMO energy levels and optical properties, which are relevant for organic electronic materials. nih.gov

The ability to copolymerize 4-MPMA with other monomers provides a pathway to fine-tune the refractive index and other optical characteristics of the resulting material. researchgate.net For instance, copolymerization with monomers containing adamantyl groups has been shown to modify the thermal and optical properties of PMMA. researchgate.net This approach allows for the design of specialty polymers with a precise combination of properties required for applications such as antireflective coatings or materials for optical waveguides.

Table 2: Refractive Index of Selected Polymers

Polymer Refractive Index (at 587.6 nm)
Poly(methyl methacrylate) (PMMA) ~1.49
Poly(phenyl methacrylate) (PPMA) Higher than PMMA

Materials for Controlled Release Systems (focusing on material design and carrier efficiency)

The design of effective controlled release systems is a significant area of research, with a focus on developing materials that can encapsulate and release active molecules in a controlled manner. nih.gov Polymers based on this compound can be designed to be part of such systems due to their chemical nature and potential for stimuli-responsive behavior. evitachem.comdtu.dk

The hydrophobic nature of the methoxyphenyl group can be utilized in the design of polymeric carriers for hydrophobic drugs. By copolymerizing 4-MPMA with hydrophilic monomers, amphiphilic copolymers can be synthesized. These copolymers can self-assemble in aqueous environments to form micelles or nanoparticles, which can encapsulate poorly water-soluble drugs, thereby improving their bioavailability. nih.gov

Furthermore, the polymer backbone can be engineered to be responsive to specific stimuli such as pH, temperature, or light. dtu.dkmdpi.comnih.gov For example, the incorporation of pH-sensitive co-monomers could lead to polymers that release their payload in response to changes in the pH of the surrounding environment, a strategy often employed for targeted drug delivery in different parts of the gastrointestinal tract or in tumor microenvironments. nih.gov While direct studies on 4-MPMA-based stimuli-responsive systems were not prominent in the search results, the principles of designing such systems using functional monomers are well-established. dtu.dkmdpi.com The efficiency of these carriers depends on factors like drug loading capacity and the kinetics of drug release, which can be tailored by adjusting the polymer composition and architecture. nih.govnih.gov

Adhesives and Coatings (based on material properties)

Polymers derived from methacrylate monomers are widely used in the formulation of high-performance adhesives and coatings due to their excellent durability, weather resistance, and adhesion to various substrates. ontosight.aiontosight.aimeracryl.com Poly(this compound) is expected to share these beneficial properties, with the aromatic ring potentially enhancing certain characteristics.

The inherent properties of methacrylate-based polymers, such as good film-forming capabilities and optical clarity, make them suitable for protective and decorative coatings. meracryl.com The inclusion of the phenyl group in P4MPMA can contribute to increased hardness and scratch resistance of the coating. Furthermore, the methoxy group may influence the surface energy and adhesive properties of the polymer.

In adhesive formulations, the thermal properties of the polymer, such as the glass transition temperature (Tg), are critical. masterbond.comspecialchem.com A higher Tg, which can be achieved with P4MPMA, can lead to adhesives with better performance at elevated temperatures. researchgate.netdergipark.org.tr Methacrylate-based structural adhesives are known for their high strength and ability to bond a variety of materials. uttamadhesives.com By copolymerizing 4-MPMA with other monomers, the flexibility, toughness, and adhesive strength of the resulting material can be optimized for specific applications, ranging from industrial assembly to protective coatings for electronics. epoxy.com

Table 3: General Properties of Methacrylate-Based Adhesives and Coatings

Property General Characteristic Potential Influence of 4-MPMA
Adhesion Good to excellent on various substrates The methoxyphenyl group may enhance adhesion to certain surfaces.
Weatherability Excellent UV and environmental resistance The aromatic ring can enhance UV stability.
Hardness High surface hardness and scratch resistance The rigid phenyl group is expected to increase hardness.
Thermal Stability Good, with performance dependent on Tg A potentially high Tg contributes to better high-temperature performance. dergipark.org.tr

This table is based on the general properties of methacrylate polymers and the expected influence of the 4-methoxyphenyl group. dergipark.org.trontosight.aimeracryl.com

Q & A

Basic Research Questions

Q. What are the optimal laboratory methods for synthesizing 4-Methoxyphenyl methacrylate monomers?

  • Methodology : The monomer can be synthesized via nucleophilic substitution using 2-chloro-N-(4-methoxyphenyl) acetamide and sodium methacrylate in the presence of NaI as a catalyst. The reaction is typically conducted in a solvent like 1,4-dioxane at 70°C under free radical initiation with AIBN . Purification involves recrystallization or column chromatography, followed by spectroscopic validation (FTIR, 1^1H-NMR).

Q. Which analytical techniques are critical for characterizing this compound polymers?

  • Methodology :

  • Structural Analysis : FTIR for functional group identification (e.g., C=O stretch at ~1720 cm1^{-1}) and 1^1H-NMR for methoxy proton signals (~3.8 ppm) .
  • Molecular Weight : Gel permeation chromatography (GPC) to determine MwM_w and polydispersity .
  • Thermal Properties : Differential thermal analysis (DTA) for glass transition temperature (TgT_g) and thermogravimetric analysis (TGA) for degradation profiles .

Q. What safety protocols are essential when handling this compound?

  • Methodology : Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular contact. Work in a fume hood to avoid inhalation. Store in airtight containers away from light and heat. Emergency protocols should follow guidelines for methacrylate derivatives, including rinsing exposed areas with water and consulting safety data sheets for related compounds (e.g., 4-Methoxybenzyl alcohol) .

Advanced Research Questions

Q. How can copolymerization strategies modulate thermal and mechanical properties of this compound polymers?

  • Methodology : Copolymerize with monomers like methyl methacrylate or hydrophilic acrylates to adjust TgT_g and hydrophobicity. Reactivity ratios (r1r_1, r2r_2) determine monomer sequence distribution. For example, using the terminal model and Monte Carlo simulations, predict copolymer composition and optimize feed ratios for enhanced thermal stability (e.g., Tg>100T_g > 100^\circC) .

Q. What computational approaches predict reactivity ratios and copolymer microstructure?

  • Methodology : Apply quantum mechanical methods (DFT) to calculate electronic effects of the methoxy group on monomer reactivity. Pair with Monte Carlo simulations to model copolymer chain growth and validate against experimental data (e.g., 13^13C-NMR triad analysis). This dual approach resolves discrepancies in reported reactivity ratios .

Q. How do structural modifications (e.g., methoxy group position) influence polymer properties?

  • Methodology : Compare para- vs. meta-substituted methoxy groups using controlled radical polymerization. Para-substitution enhances rigidity and TgT_g due to steric hindrance, while meta-substitution may lower crystallinity. Validate via dynamic mechanical analysis (DMA) and X-ray diffraction (XRD) .

Q. How to resolve contradictions in reported data (e.g., reactivity ratios, thermal stability)?

  • Methodology :

  • Systematic Reproducibility : Standardize polymerization conditions (initiator concentration, solvent purity, temperature).
  • Cross-Validation : Combine experimental techniques (e.g., GPC for MwM_w, TGA for degradation kinetics) with computational models (DFT for electronic parameters) to identify outliers .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, such as the correlation between methoxy group electron-donating effects and copolymer reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.